molecular formula C5H4ClNO2S B12972674 5-Chloropyridine-3-sulfinic acid

5-Chloropyridine-3-sulfinic acid

Cat. No.: B12972674
M. Wt: 177.61 g/mol
InChI Key: IPEBYTVYEONXIR-UHFFFAOYSA-N
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Description

5-Chloropyridine-3-sulfinic acid (C₅H₄ClNO₂S) is a pyridine derivative featuring a chlorine atom at the 5-position and a sulfinic acid (-SO₂H) group at the 3-position of the aromatic ring. Pyridine derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or catalysts .

Properties

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.61 g/mol

IUPAC Name

5-chloropyridine-3-sulfinic acid

InChI

InChI=1S/C5H4ClNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9)

InChI Key

IPEBYTVYEONXIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyridine-3-sulfinic acid typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the diazotization of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group to form pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the sulfinic acid .

Industrial Production Methods: Industrial production methods for pyridine-3-sulfonic acids often involve the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by replacement of the chlorine atom with a sulfo group . This process can be scaled up for large-scale production, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyridine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often occur in the presence of bases like sodium hydroxide or catalysts like palladium.

Major Products:

    Oxidation: 5-Chloropyridine-3-sulfonic acid.

    Reduction: 5-Chloropyridine-3-sulfide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloropyridine-3-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 5-chloropyridine-3-sulfinic acid and related pyridine derivatives:

Compound Name Substituents Functional Group Molecular Formula CAS Number Key Applications
5-Chloropyridine-3-sulfinic acid Cl (C5), -SO₂H (C3) Sulfinic acid C₅H₄ClNO₂S Not available Catalysis, pharmaceutical intermediates
5-Bromo-3-pyridinesulfonic acid Br (C5), -SO₃H (C3) Sulfonic acid C₅H₄BrNO₃S 62009-34-1 API synthesis, building blocks
5-Chloro-2-methoxy-3-nitropyridine Cl (C5), -OMe (C2), -NO₂ (C3) Nitro, methoxy C₆H₅ClN₂O₃ Not available Organic synthesis intermediate
5-Chloropyridine-3-sulfonyl chloride Cl (C5), -SO₂Cl (C3) Sulfonyl chloride C₅H₃Cl₂NO₂S 1060802-18-7 Precursor for sulfonamides

Reactivity and Acidity

  • Sulfinic Acid vs. Sulfonic Acid : The sulfinic acid group (-SO₂H) is less acidic (pKa ~1–2) compared to sulfonic acid (-SO₃H, pKa ~-6). This makes sulfinic acids more suitable for reactions requiring milder acidity, such as coordination chemistry or redox catalysis. In contrast, sulfonic acids are preferred in detergents and APIs due to their high solubility and stability .
  • Sulfonyl Chloride Reactivity : 5-Chloropyridine-3-sulfonyl chloride acts as a reactive intermediate for synthesizing sulfonamides (e.g., antibiotics) via nucleophilic substitution. Its chlorine atom and sulfonyl group enhance electrophilicity, enabling facile reactions with amines .
  • Substituent Effects : Bromine in 5-bromo-3-pyridinesulfonic acid is a better leaving group than chlorine, favoring nucleophilic aromatic substitution. Conversely, nitro and methoxy groups in 5-chloro-2-methoxy-3-nitropyridine increase electron-withdrawing and directing effects, altering regioselectivity in further functionalization .

Biological Activity

5-Chloropyridine-3-sulfinic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-Chloropyridine-3-sulfinic acid is characterized by the presence of a chlorine atom at the 5-position and a sulfinic acid group at the 3-position of the pyridine ring. This structural configuration contributes to its unique biochemical interactions.

PropertyValue
Molecular FormulaC5H5ClN2O2S
Molecular Weight188.62 g/mol
SolubilitySoluble in water
pKaVaries with concentration

The primary mode of action for 5-Chloropyridine-3-sulfinic acid involves its role as an inhibitor of specific enzymes. It has been shown to interact with:

  • Dihydropteroate synthetase : This enzyme is crucial for folic acid synthesis in bacteria, and its inhibition leads to bacterial growth suppression.
  • Topoisomerase II : Inhibition of this enzyme affects DNA replication and cell division, making it a potential candidate for anticancer therapies.

Antibacterial Activity

Research indicates that 5-Chloropyridine-3-sulfinic acid exhibits significant antibacterial properties. It has demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The compound acts as a competitive inhibitor, disrupting the folate synthesis pathway, which is essential for bacterial growth.

Anticancer Potential

Studies have reported that this compound can inhibit the proliferation of certain cancer cell lines. The mechanisms involved include:

  • Induction of apoptosis in cancer cells.
  • Disruption of cell cycle progression through topoisomerase inhibition.

In vitro studies have shown dose-dependent effects, where higher concentrations lead to increased cytotoxicity against cancer cells .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in Molecular Microbiology demonstrated that 5-Chloropyridine-3-sulfinic acid effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant pathogens.
  • Cancer Cell Line Studies : Research published in Cancer Research highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This positions it as a promising candidate for further development in cancer therapy.
  • Mechanistic Insights : A detailed biochemical analysis indicated that 5-Chloropyridine-3-sulfinic acid alters gene expression profiles related to cell survival and proliferation, providing insights into its multifaceted biological activity .

Metabolic Pathways

The metabolism of 5-Chloropyridine-3-sulfinic acid involves oxidation processes mediated by flavin-dependent monooxygenases. These enzymes play a crucial role in the detoxification and degradation pathways, impacting the compound's bioavailability and efficacy.

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